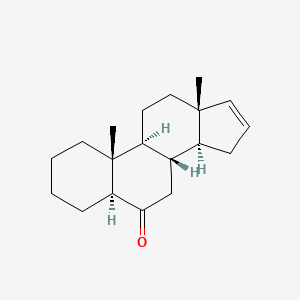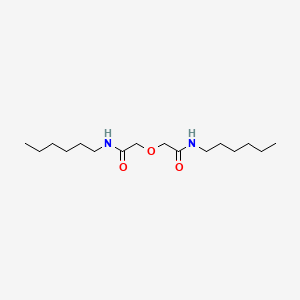
N,N'-Dihexyl-3-oxapentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dihexyl-3-oxapentanediamide is a diamide compound known for its unique chemical properties and applications. It is primarily used in the field of solvent extraction, particularly for the separation of lanthanides and actinides. This compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Dihexyl-3-oxapentanediamide can be synthesized through a multi-step process involving the reaction of hexylamine with oxalyl chloride to form N,N’-dihexyl oxamide. This intermediate is then reacted with ethylene glycol under specific conditions to yield N,N’-Dihexyl-3-oxapentanediamide. The reaction typically requires a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dihexyl-3-oxapentanediamide involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dihexyl-3-oxapentanediamide undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as europium, thorium, uranium, neptunium, and americium.
Solvent Extraction: Used in the extraction and separation of metal ions from aqueous solutions.
Common Reagents and Conditions
Reagents: Common reagents include hexylamine, oxalyl chloride, ethylene glycol, and various metal salts.
Major Products
The major products formed from reactions involving N,N’-Dihexyl-3-oxapentanediamide are metal complexes, which are used in various applications such as nuclear waste management and analytical chemistry .
Wissenschaftliche Forschungsanwendungen
N,N’-Dihexyl-3-oxapentanediamide has several scientific research applications:
Chemistry: Used in the separation and purification of lanthanides and actinides through solvent extraction techniques.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Employed in the extraction and recovery of valuable metals from industrial waste streams.
Wirkmechanismus
The mechanism by which N,N’-Dihexyl-3-oxapentanediamide exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its amide and ether functional groups. This coordination stabilizes the metal ions and facilitates their extraction from aqueous solutions . The molecular targets include various metal ions, and the pathways involved are primarily related to complexation and solvent extraction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-N,N’-dihexyl-3-oxapentanediamide: Similar in structure but with methyl groups instead of hydrogen atoms on the nitrogen atoms.
N,N’-Dihexyl-3-thiopentanediamide: Contains sulfur atoms instead of oxygen atoms in the backbone.
Uniqueness
N,N’-Dihexyl-3-oxapentanediamide is unique due to its high stability and efficiency in forming complexes with a wide range of metal ions. Its ability to extract both trivalent and tetravalent metal ions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
32775-02-3 |
|---|---|
Molekularformel |
C16H32N2O3 |
Molekulargewicht |
300.44 g/mol |
IUPAC-Name |
N-hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C16H32N2O3/c1-3-5-7-9-11-17-15(19)13-21-14-16(20)18-12-10-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
SSMUIAPAVGHGIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)COCC(=O)NCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



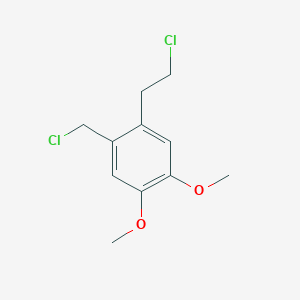

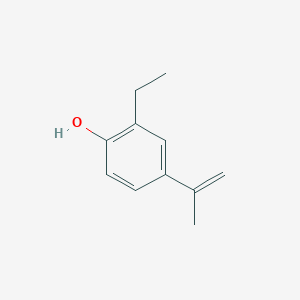
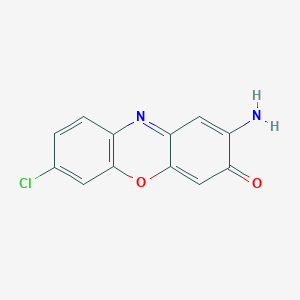
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)

![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
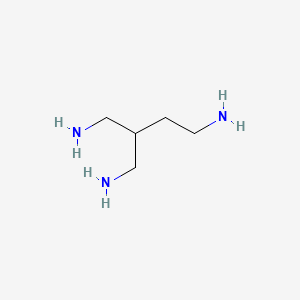
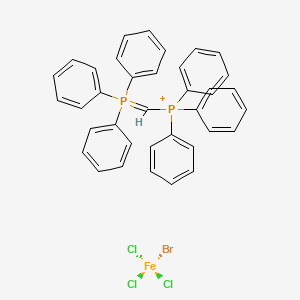
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
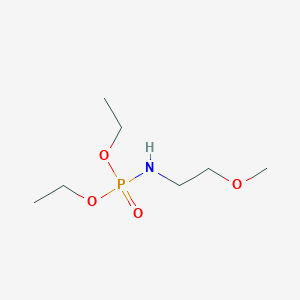
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
